molecular formula C14H17NO3 B1428317 2-Methyl-5-oxo-piperidine-1-carboxylic acid benzyl ester CAS No. 1314395-91-9

2-Methyl-5-oxo-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B1428317
CAS No.: 1314395-91-9
M. Wt: 247.29 g/mol
InChI Key: ZIKKQYFXMMDLJG-UHFFFAOYSA-N
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Description

“2-Methyl-5-oxo-piperidine-1-carboxylic acid benzyl ester” is a chemical compound with the molecular formula C14H17NO3 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom . This compound is used in the pharmaceutical industry and plays a significant role in drug design .


Synthesis Analysis

The synthesis of piperidine derivatives like “this compound” has been a subject of research in recent years . A method combining three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction has been proposed .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound also contains a carboxylic acid benzyl ester group .

Scientific Research Applications

Chiral Building Blocks for Alkaloid Synthesis

Piperidine derivatives, such as 2,6-diallylpiperidine carboxylic acid methyl ester, have been explored as chiral building blocks for synthesizing piperidine-related alkaloids. These compounds offer a route to optically pure piperidines, serving as versatile intermediates for creating a wide array of bioactive molecules (Takahata, H., Ouchi, H., Ichinose, M., & Nemoto, H., 2002).

Dual Inhibition of 5 Alpha-Reductase

Research into N-(dicyclohexyl)acetyl-piperidine-4-(benzylidene-4-carboxylic acids) and their methyl esters has shown potential for dual inhibition of 5 alpha-reductase type 1 and type 2, highlighting a new strategy for drug development in treating conditions like benign prostatic hyperplasia (Streiber, M., Picard, F., Scherer, C., Seidel, S. B., & Hartmann, R., 2005).

Synthesis of Piperidine Derivatives from Serine

4-Hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl esters, prepared from serine, have been used in Claisen rearrangement to produce piperidine derivatives. This approach demonstrates the general applicability and versatility of piperidine subunits in synthesizing a broad range of amines (Acharya, H. P. & Clive, D., 2010).

Stereospecific Microbial Reduction

The stereospecific microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate by various microorganisms, including Candida parapsilosis and Pichia methanolica, demonstrates the potential for enzymatic synthesis of optically pure piperidine derivatives. This method offers high diastereo- and enantioselectivities, valuable for pharmaceutical applications (Guo, Z., Patel, B. P., Corbett, R. M., Goswami, A., & Patel, R. N., 2006).

Safety and Hazards

The safety and hazards associated with “2-Methyl-5-oxo-piperidine-1-carboxylic acid benzyl ester” are not explicitly mentioned in the search results. It is recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety and hazard information .

Future Directions

The future directions in the research and application of “2-Methyl-5-oxo-piperidine-1-carboxylic acid benzyl ester” and similar piperidine derivatives involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . This is an important task of modern organic chemistry due to the significant role of piperidine-containing compounds in drug construction .

Properties

IUPAC Name

benzyl 2-methyl-5-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-11-7-8-13(16)9-15(11)14(17)18-10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIKKQYFXMMDLJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)CN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of oxalyl chloride (13.17 mL, 0.150 mol) in CH2Cl2 (250 mL) at −78° C. was added DMSO (14.23 mL, 0.201 mol) dropwise. The reaction was aged for 20 min at −78° C., then ±Benzyl trans-5-hydroxy-2-methylpiperidine-1-carboxylate (25.0 g, 0.100 mol) was added dropwise over 10 min and aged for an additional 10 min before triethylamine (41.9 mL, 0.301 mol) was added dropwise over 5 min at −78° C. The reaction was warmed to room temperature, then quenched with addition of half-saturated, aqueous NaHCO3 and additional CH2Cl2. The layers were separated, and the organics were dried with MgSO4 and concentrated. The crude material was purified by silica gel gradient chromatography (0-50% ethyl acetate in hexanes), providing ±benzyl 2-methyl-5-oxopiperidine-1-carboxylate.
Quantity
13.17 mL
Type
reactant
Reaction Step One
Name
Quantity
14.23 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
41.9 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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